N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
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Overview
Description
N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a synthetic compound with the molecular formula C9H15F3N2O and a molecular weight of 224.22 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a trifluoroethyl group and a carboxamide group, making it a unique molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the reaction of piperidine-3-carboxylic acid with N-methylamine and 2,2,2-trifluoroethyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(2,2,2-trifluoroethyl)piperidine-4-amine hydrochloride: Similar structure but different functional groups.
N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride: Lacks the piperidine ring.
Indole 2 and 3-carboxamides: Different core structure but similar functional groups
Uniqueness
N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is unique due to its specific combination of a piperidine ring, trifluoroethyl group, and carboxamide functionality. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H15F3N2O |
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Molecular Weight |
224.22 g/mol |
IUPAC Name |
N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C9H15F3N2O/c1-14(6-9(10,11)12)8(15)7-3-2-4-13-5-7/h7,13H,2-6H2,1H3 |
InChI Key |
PHGPJYMOKZFINQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(F)(F)F)C(=O)C1CCCNC1 |
Origin of Product |
United States |
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